molecular formula C12H16ClNO B411728 N-(4-chlorophenyl)-2-methylpentanamide

N-(4-chlorophenyl)-2-methylpentanamide

Cat. No.: B411728
M. Wt: 225.71g/mol
InChI Key: JNZNFNHBZNQYPT-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-methylpentanamide is an acylamide compound featuring a 4-chlorophenyl group attached to a 2-methylpentanamide backbone. The 4-chlorophenyl moiety is a common pharmacophore in bioactive molecules, influencing solubility, metabolic stability, and target binding .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71g/mol

IUPAC Name

N-(4-chlorophenyl)-2-methylpentanamide

InChI

InChI=1S/C12H16ClNO/c1-3-4-9(2)12(15)14-11-7-5-10(13)6-8-11/h5-9H,3-4H2,1-2H3,(H,14,15)

InChI Key

JNZNFNHBZNQYPT-UHFFFAOYSA-N

SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)Cl

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Aromatic Ring

a. N-(3,4-Dichlorophenyl)-2-methylpentanamide (Karsil)
  • Structure : Dual chlorine substituents at positions 3 and 4 on the phenyl ring.
  • Activity : A potent herbicide inhibiting photosynthesis in weeds by targeting chloroplasts. Its decomposition by Penicillium sp. yields 2-methylvaleric acid and 3,4-dichloroaniline via acylamidase hydrolysis .
  • Key Difference: The 3,4-dichloro substitution enhances herbicidal activity but reduces enzymatic hydrolysis rates compared to mono-substituted analogs .
b. 5-Chloro-N-(4-nitrophenyl)pentanamide (A467696)
  • Structure : Nitro group at the para position on the phenyl ring; pentanamide chain.
c. N-(3-Chloro-4-methylphenyl)-2-methylpentanamide
  • Structure : Methyl and chlorine substituents at positions 4 and 3, respectively.
  • Activity : Likely alters steric and electronic properties, affecting interactions with enzymes or biological targets .

Modifications to the Acyl Chain

a. N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6)
  • Structure : Cyclopropane ring replaces the pentanamide chain; hydroxamic acid (-NHOH) functional group.
  • Activity : Evaluated for antioxidant properties (e.g., DPPH radical scavenging). The hydroxamic acid group enhances metal chelation, unlike the amide group in the target compound .
b. N-(4-Chlorophenyl)-2,2-dimethylvaleramide
  • Structure : Branched dimethyl group on the valeramide (5-carbon) chain.
  • Activity : Branching may improve lipophilicity and membrane permeability, influencing bioavailability .

Heterocyclic Derivatives

a. 4-(4-Chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine
  • Structure : Thiazole ring fused with the 4-chlorophenyl group.
  • Activity : Demonstrates antimycobacterial properties, suggesting heterocycles enhance target specificity in microbial systems .
b. 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one (PYR)
  • Structure: Pyridinone core with dual 4-chlorophenyl groups.
  • Activity: Antifungal agent against C. albicans, indicating that nitrogenous heterocycles broaden biological applications .

Mechanistic Insights

  • Enzymatic Hydrolysis: Acylamidases show substrate specificity influenced by substituent position. Mono-chloro derivatives (e.g., 4-chloro) may hydrolyze faster than di-substituted analogs due to reduced steric hindrance .
  • Antioxidant vs. Herbicidal Activity : Hydroxamic acid derivatives (e.g., Compound 6) prioritize metal chelation, while amides like Karsil target photosynthetic pathways .

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